![molecular formula C11H15N5O5 B033566 1-Methylguanosine CAS No. 2140-65-0](/img/structure/B33566.png)
1-Methylguanosine
Overview
Description
N1-Methylguanosine is a methylated nucleoside derived from guanosine. It is characterized by the addition of a methyl group at the nitrogen-1 position of the guanine base. This compound is a significant biomarker in various biological processes and has been studied extensively for its role in RNA modification and potential implications in disease states .
Mechanism of Action
Target of Action
1-Methylguanosine is a methylated nucleoside originating from RNA degradation . The primary targets of this compound are various RNA molecules, including messenger RNA (mRNA), ribosomal RNA (rRNA), microRNA (miRNA), and transfer RNA (tRNA) . The m7G methyltransferases, such as METTL1, WDR4, RNMT, RAM, WBSCR22, and TMRT112, install the m7G modification on these target RNA molecules .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, the METTL1/WDR4 complex increases the abundance of tRNA with m7G modifications, especially tRNA-Arg (anticodon TCT) 4–1 (Arg-TCT-4–1), which affects the translation of mRNA enriched with AGA codons by decreasing ribosome pausing efficacy, particularly in cell cycle progression genes .
Biochemical Pathways
this compound is involved in the modification of RNA molecules, which plays a crucial role in various biochemical pathways. The core structural feature of the mRNA cap is an N7-methylguanosine moiety linked by a 5′–5′ triphosphate chain to the first transcribed nucleotide . This modification actively participates in biological and pathological functions by affecting the metabolism of various RNA molecules .
Pharmacokinetics
It’s known that the compound is a methylated nucleoside originating from rna degradation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the regulation of RNA metabolism. By modifying RNA molecules, this compound can influence the translation of mRNA, thereby affecting gene expression and cellular functions .
Biochemical Analysis
Biochemical Properties
1-Methylguanosine interacts with various enzymes, proteins, and other biomolecules. It is modified by the m1A methyltransferases, or “writers”, such as TRMT6, TRMT61A, TRMT61B, TRMT10C, NML . These interactions play a crucial role in the regulation of various biological functions and activities, especially in processes like cancer cell invasion, proliferation, and cell cycle regulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting RNA translation and stability . It plays a pivotal role in modulating tumor immunity and mediating various biological behaviors, encompassing proliferation, invasion, metastasis, etc .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is critical for decoding processes and protein translation
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the this compound metabolic process
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Methylguanosine can be synthesized through several chemical routes. One common method involves the methylation of guanosine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of Nthis compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, employing rigorous purification techniques such as high-performance liquid chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N1-Methylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N1-methylguanine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-Nthis compound.
Substitution: Nthis compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like thiols and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various methylated and demethylated guanosine derivatives, which are often studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Cancer Diagnostics
Recent studies have highlighted the potential of m1G as a biomarker for cancer detection. Research utilizing urinary RNA metabolites has shown that profiling modified nucleosides, including m1G, can aid in distinguishing between cancerous and non-cancerous states. For instance, a study demonstrated that using support vector machine (SVM) techniques to analyze urinary excreted nucleosides yielded high sensitivity and specificity in classifying bladder cancer patients based on their metabolic profiles .
Study | Application | Sensitivity | Specificity |
---|---|---|---|
Mao et al. | Bladder Cancer Detection | 90% | 100% |
Research Group | Modified Nucleosides Profiling | 94% | 86% |
tRNA Modification and Protein Translation
1-Methylguanosine is crucial for the proper functioning of tRNA molecules. It is involved in decoding processes, influencing the accuracy and efficiency of protein translation. The modification at position 37 (m1G37) has been shown to prevent frameshifting errors during translation . Studies on organisms such as Escherichia coli and Salmonella typhimurium indicate that m1G37 is essential for maintaining reading frame integrity during protein synthesis .
- Key Findings:
- Deficiency in m1G37 leads to increased frameshifting errors.
- The modification is conserved across various species, underscoring its evolutionary significance.
RNA Stability and Function
Research has demonstrated that m1G modifications can affect the stability and localization of mRNAs within cells. In yeast (Saccharomyces cerevisiae), the introduction of m1G into mRNA codons was found to impede amino acid incorporation during translation, indicating a regulatory role in protein synthesis . This suggests that m1G modifications are not merely structural but also functional, influencing gene expression dynamics.
Case Study 1: Urinary Metabolomics in Cancer Detection
A comprehensive study profiled urinary metabolites from breast cancer patients, identifying significant variations in modified nucleosides, including m1G. The findings suggest that urinary m1G levels could serve as a non-invasive biomarker for early cancer detection, with implications for patient monitoring and treatment efficacy .
Case Study 2: Impact on tRNA Functionality
In a study focusing on Arabidopsis thaliana, researchers investigated the role of AtTrm5a in catalyzing m1G formation on tRNAs. The results indicated that this modification was critical for vegetative growth and reproductive success, highlighting its importance beyond mere structural roles .
Comparison with Similar Compounds
N1-Methylguanosine is unique among methylated nucleosides due to its specific methylation site and biological effects. Similar compounds include:
N7-Methylguanosine: Methylated at the nitrogen-7 position, it plays a role in mRNA capping and stability.
N2,2-Dimethylguanosine: Methylated at the nitrogen-2 position, it is involved in tRNA modification and function.
N1-Methyladenosine: Methylated at the nitrogen-1 position of adenosine, it is another important RNA modification with distinct biological roles.
Nthis compound stands out due to its specific impact on RNA structure and function, making it a valuable compound for research in various scientific fields.
Biological Activity
1-Methylguanosine (m¹G) is a methylated derivative of guanosine, characterized by the addition of a methyl group at the N-1 position of the guanine base. This modification plays crucial roles in various biological processes, particularly in RNA metabolism and function. This article explores the biological activity of this compound, including its synthesis, functional implications, and effects on translation and cellular processes.
Synthesis and Enzymatic Formation
This compound is synthesized through methyltransferase enzymes. In eukaryotes, the enzyme Trm5 is responsible for catalyzing the formation of m¹G at position 37 of tRNA molecules. This modification is conserved across many organisms, highlighting its evolutionary significance. In Saccharomyces cerevisiae (yeast), the m¹G modification is crucial for maintaining translational accuracy and efficiency.
Key Enzymes Involved
Enzyme | Organism | Function |
---|---|---|
Trm5 | Eukaryotes | Methylates guanosine at position 37 in tRNA |
TrmD | E. coli | Methylates guanosine at position 37 in tRNA |
Trm10 | Various organisms | Catalyzes m¹G formation at different tRNA positions |
Functional Implications
The presence of this compound in tRNA is essential for proper decoding during protein synthesis. Research indicates that m¹G modifications can influence ribosome function, particularly affecting translation elongation rates. For instance, studies conducted using reconstituted translation systems have shown that the introduction of m¹G into mRNA codons can slow down amino acid addition by ribosomes, indicating a potential regulatory role in protein synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Translation Efficiency : A study demonstrated that the incorporation of this compound into S. cerevisiae mRNA significantly affected translation elongation rates. The findings suggested that m¹G acts as a modulator of ribosomal activity, potentially leading to slower protein synthesis under certain conditions .
- Cell Growth and Development : In Arabidopsis thaliana, knock-out mutants lacking m¹G showed impaired vegetative growth and reproductive development. This highlights the importance of m¹G modifications in plant biology and their role in growth regulation .
- Mutagenic Properties : While not directly related to m¹G itself, studies on other methylated guanines have shown that methylation can lead to mutagenic effects during transcription. For example, O6-methylguanine has been linked to increased frameshifting errors in various organisms, suggesting that similar mechanisms might be relevant for understanding the effects of m¹G .
Biological Roles Beyond Translation
Beyond its role in translation, this compound may also serve as a secondary metabolite with potential signaling functions within cells. It has been detected in various food sources, suggesting a possible biomarker role for dietary intake assessments . Furthermore, as a non-essential metabolite, it may contribute to cellular defense mechanisms or play roles in intercellular signaling pathways .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAIYTHAJQNQDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862842 | |
Record name | 2-Amino-1-methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-65-0 | |
Record name | 1-Methylguanosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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